molecular formula C20H23NO5 B8734642 Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate CAS No. 5440-57-3

Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate

Cat. No.: B8734642
CAS No.: 5440-57-3
M. Wt: 357.4 g/mol
InChI Key: LGRLDHYLVHVRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

5440-57-3

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-(naphthalen-1-ylmethyl)propanedioate

InChI

InChI=1S/C20H23NO5/c1-4-25-18(23)20(21-14(3)22,19(24)26-5-2)13-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,4-5,13H2,1-3H3,(H,21,22)

InChI Key

LGRLDHYLVHVRRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (28 mmol; 0.64 g) is introduced into 50 cm3 of absolute ethanol, under inert atmosphere. At 0° C., diethyl 2-acetamidomalonate (28 mmol; 6.08 g) dissolved in 35 cm3 of absolute ethanol is added, followed by dropwise addition, with a syringe, of (1-naphthyl)methyl chloride (28 mmol; 4.1 cm3). The mixture is maintained at reflux until the starting material has disappeared (6 h, then overnight at room temperature and then 2 h at reflux). The reaction medium is poured onto a KHSO4 (0.05M; 240 cm3)/hexane (120 cm3) mixture and stirred vigorously. A white precipitate, which is the expected malonic derivative, is recovered.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four

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